4-Methylpyrrolidine-2-carboxylic acid
Description
Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis and Biochemical Investigations
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. rsc.org Its prevalence in a vast array of natural products, including alkaloids, vitamins, and amino acids like proline, underscores its fundamental role in biological systems. prepchem.com This structural motif is a cornerstone in drug discovery, with numerous approved therapeutic agents incorporating the pyrrolidine core. prepchem.comrsc.org The constrained cyclic nature of the pyrrolidine ring imparts specific conformational properties to molecules, which is crucial for their interaction with biological targets such as enzymes and receptors. nih.gov In organic synthesis, pyrrolidine derivatives, particularly those derived from the chiral pool of proline, serve as versatile building blocks and effective organocatalysts for a variety of chemical transformations. acs.orgthieme-connect.com The stereochemical information embedded in chiral pyrrolidine scaffolds makes them invaluable starting materials for the asymmetric synthesis of complex molecules. thieme-connect.comnih.gov
Overview of Methylated Pyrrolidine-2-carboxylic Acid Frameworks
Methylation of the pyrrolidine-2-carboxylic acid (proline) scaffold introduces an additional layer of structural and functional diversity. The position and stereochemistry of the methyl group can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability. nih.govbeilstein-journals.org For instance, methylation at the C4 position, as seen in 4-methylproline, has been shown to affect the pucker of the pyrrolidine ring, which in turn can stabilize or destabilize the secondary structures of peptides into which it is incorporated. nih.gov Specifically, (4S)-methylproline tends to favor an endo ring pucker, which can destabilize collagen triple helices, while (4R)-methylproline prefers an exo pucker, leading to increased stability. nih.gov Methylation can also occur at other positions, such as C2, leading to compounds like 2-methylproline, which also has a notable impact on peptide conformation, including the stabilization of β-turn and polyproline II structures. rsc.org These methylated proline analogs are valuable tools for probing structure-activity relationships in peptides and for developing peptidomimetics with enhanced properties.
Scope of Academic Inquiry into 4-Methylpyrrolidine-2-carboxylic Acid
Academic research into this compound, also known as 4-methylproline, has explored its natural occurrence, synthesis, and its role as a conformational modulator in peptides. This rare nonproteinogenic amino acid is produced by certain cyanobacteria and is a component of bioactive natural products. acs.orgnih.gov For example, the anti-tuberculosis depsidecapeptides, griselimycins, contain up to three (2S,4R)-4-methyl-proline units, which are crucial for their metabolic stability and biological activity. rsc.orgrsc.org The biosynthesis of (2S,4R)-4-methyl-proline in Streptomyces has been elucidated, revealing a pathway that starts from L-leucine. rsc.orgnih.gov
The stereoselective synthesis of different isomers of 4-methylproline is a significant area of investigation, often starting from readily available chiral precursors like 4-hydroxy-L-proline. acs.orgmdpi.comchemrxiv.org These synthetic efforts provide access to enantiomerically pure 4-methylproline derivatives, which are then used to study their influence on peptide structure and function. acs.org For instance, the incorporation of 4-methylproline into peptides has been used as a tool to understand and control peptide folding and stability. nih.gov Furthermore, the presence of 4-methylproline biosynthetic genes in cyanobacteria is being used as a marker to discover new nonribosomal peptides with potential therapeutic applications. nih.govacs.org
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | nih.gov |
| Molecular Weight | 129.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 3005-85-4 | nih.gov |
| Synonyms | 4-methylproline | nih.gov |
| Physical Description | Solid | nih.gov |
| Melting Point | 239 - 240 °C | nih.gov |
| Stereoisomers | (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid (trans-4-Methyl-L-proline) | chemscene.com |
| (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (cis-4-Methyl-L-proline) |
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQZEWNZXRJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952445 | |
| Record name | 4-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3005-85-4, 23009-50-9 | |
| Record name | 4-Methylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3005-85-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 240 °C | |
| Record name | L-trans-4-Methyl-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 4 Methylpyrrolidine 2 Carboxylic Acid and Its Analogs
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The assembly of the 4-methylpyrrolidine-2-carboxylic acid scaffold relies on robust methods for forming the five-membered pyrrolidine core, followed by or concurrent with the introduction of the methyl and carboxylic acid groups at the desired positions.
Cyclization Reactions in Pyrrolidine Core Formation
The construction of the pyrrolidine ring is a cornerstone of synthetic strategies targeting proline analogs. A variety of cyclization reactions are employed, often categorized by the type of bond formed to close the ring.
Intramolecular C-N Bond Formation: A prevalent strategy involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. For instance, derivatives of glutamic acid can serve as starting materials, where the amino group cyclizes onto an activated carbon, typically derived from a hydroxyl group. researchgate.net Other methods include the intramolecular amination of unactivated C-H bonds at the γ-position of an amine substrate, often mediated by a palladium catalyst. organic-chemistry.org Reductive amination of keto-aldehydes or keto-esters is another powerful tool. A biocatalytic approach using transaminases can trigger the cyclization of ω-chloroketones to yield chiral 2-substituted pyrrolidines with high enantiomeric excess. acs.org
[3+2] Cycloaddition Reactions: This powerful class of reactions involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered ring in a single step. nih.gov The most common approach for pyrrolidine synthesis is the cycloaddition of an azomethine ylide with an alkene. mdpi.com These ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a Lewis acid. nih.govmdpi.com This method allows for the direct formation of substituted pyrrolidines with control over stereochemistry.
Radical Cyclizations: Free-radical-mediated cyclizations offer an alternative route. For example, glycine-derived radicals can undergo cyclization to form the pyrrolidine ring. nih.gov Xanthate transfer cyclization of glycine (B1666218) radicals has been shown to produce 5-membered nitrogen heterocycles. nih.gov
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for synthesizing cyclic compounds, including pyrrolidines. organic-chemistry.org This reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a double bond within a diene-containing acyclic precursor, which can then be reduced to the saturated pyrrolidine ring. organic-chemistry.org
| Cyclization Strategy | Description | Typical Precursors |
| Intramolecular Nucleophilic Substitution | A nitrogen nucleophile displaces a leaving group on the same molecule to form the C-N bond. | Amino alcohols, amino halides, amino tosylates. |
| Reductive Amination | Intramolecular reaction of an amine with a ketone or aldehyde functional group, followed by reduction. | γ-Amino ketones or γ-amino aldehydes. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., azomethine ylide) with an alkene. | α-Amino acids and aldehydes (for ylide generation), alkenes. |
| Ring-Closing Metathesis (RCM) | A transition metal-catalyzed reaction that forms a cyclic alkene from a diene. | Diallylamine derivatives. |
Regioselective Introduction of the 4-Methyl Moiety
Precisely installing the methyl group at the C4 position is critical for the synthesis of the target compound. This is often achieved through the stereoselective alkylation of a pre-formed pyrrolidine or a linear precursor.
One highly effective method involves the conjugate addition of a methyl group to an α,β-unsaturated system. For example, a 1,4-addition of a methyl organocuprate to a chiral α,β-unsaturated ester derived from Garner's aldehyde can establish the C4 methyl group with high diastereoselectivity. nih.gov Subsequent cyclization of the linear precursor yields the cis-3-substituted proline derivative. nih.gov
Another powerful approach is the diastereoselective alkylation of a proline enolate. This strategy is particularly useful for synthesizing all four diastereoisomers of 4-methylproline. researchgate.netrsc.org The stereochemical outcome is controlled by the existing stereocenter at C2 and the use of chiral auxiliaries. For instance, the alkylation of N-Boc-pyroglutamate derivatives has been extensively studied. The enolate generated from these systems can be alkylated with methyl iodide, with the stereoselectivity being influenced by the choice of base and reaction conditions.
Carboxylic Acid Group Incorporation Techniques
The C2 carboxylic acid is a defining feature of proline and its analogs. Synthetic strategies must incorporate this group or a precursor (such as an ester or nitrile) from the beginning or introduce it at a suitable stage.
Many syntheses start from precursors that already contain the carboxyl group or its ester equivalent, such as glutamic acid or pyroglutamic acid. researchgate.net In these cases, the main challenge is the manipulation of other functional groups without affecting the carboxyl moiety, which is often protected as an ester (e.g., methyl or t-butyl ester) throughout the synthetic sequence.
Alternatively, the carboxylic acid can be generated from a nitrile group. Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles can construct functionalized pyrrolidines where the nitrile at C2 can be subsequently hydrolyzed to the carboxylic acid. nih.gov Another method involves the palladium-catalyzed oxidative carbonylation of a suitable precursor to install the carboxylate group. nih.gov
Enantioselective and Diastereoselective Synthesis
Controlling the absolute and relative stereochemistry at the C2 and C4 chiral centers is paramount for accessing specific diastereoisomers of this compound. This has led to the development of sophisticated asymmetric synthetic methodologies.
Chiral Auxiliary Approaches in Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter(s) have been set, the auxiliary is removed. This approach has proven highly effective in the synthesis of 4-methylproline.
A notable example is the use of Evans' oxazolidinone chiral auxiliaries. researchgate.netrsc.org In a gram-scale synthesis of all four diastereoisomers of Boc-protected 4-methylproline, an Evans asymmetric alkylation was the key step to establish the stereochemistry of the C4 methyl group. rsc.org The strategy relies on the matching and mismatching combinations of the chirality of the starting material (D- or L-glutamic acid) and the chiral auxiliary to control the introduction of the methyl substituent, achieving essentially complete stereoselectivity. researchgate.netrsc.org
The general sequence involves acylating the chiral oxazolidinone with a derivative of glutamic acid, followed by diastereoselective alkylation of the resulting enolate with methyl iodide. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary and cyclization yields the desired 4-methylproline derivative.
| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference |
| Evans' Oxazolidinone | Asymmetric Alkylation | The auxiliary is acylated and then alkylated with methyl iodide to set the C4 stereocenter. | researchgate.netrsc.org |
| (–)-Menthyl Ester | Diastereoselective Alkylation | Used as a chiral ester on an N-Boc-4-silyloxyproline to improve diastereoselectivity during alkylation. | nih.gov |
| Proline | Asymmetric Transformation | Used as a chiral ligand to achieve dynamic asymmetric transformation of ruthenium complexes. | acs.org |
Organocatalytic Asymmetric Methodologies
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthesis, offering a metal-free alternative. nih.gov These catalysts often operate by forming transient chiral intermediates, such as iminium ions or enamines.
For the synthesis of substituted pyrrolidines, proline itself or its derivatives can act as organocatalysts. A biomimetic approach using proline has been developed for the asymmetric synthesis of piperidine (B6355638) alkaloids, a strategy that can be conceptually extended to pyrrolidines. nih.gov
More directly relevant, organocatalytic enantioselective Michael additions have been developed to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org In one example, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates is catalyzed by a chiral organocatalyst, leading to the formation of the key C-C bond with high enantioselectivity. The resulting adduct can then be cyclized and reduced to afford the final pyrrolidine product. rsc.org Chiral phase-transfer catalysis, using cinchona alkaloid-derived catalysts, has also been employed for the enantioselective alkylation of glycine imine derivatives to produce 4-substituted proline scaffolds. nih.gov
Michael Addition Reactions in Pyrrolidine Synthesis
The Michael addition, or conjugate addition, is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com In the context of pyrrolidine synthesis, the aza-Michael reaction, which involves the addition of a nitrogen nucleophile to an activated alkene, is particularly relevant. ntu.edu.sg This reaction is instrumental in constructing the five-membered pyrrolidine ring. ntu.edu.sgrsc.org
The process typically involves the reaction of a Michael donor, such as an enolate or other nucleophile, with a Michael acceptor, usually an α,β-unsaturated carbonyl compound. wikipedia.org The reaction proceeds via the formation of a carbanion, stabilized by electron-withdrawing groups, which then attacks the β-carbon of the electrophilic alkene. youtube.com This thermodynamically controlled reaction is widely used for the mild formation of C-C bonds. organic-chemistry.org
For the synthesis of substituted pyrrolidines, intramolecular aza-Michael additions are employed, where both the amine nucleophile and the activated alkene are part of the same molecule, leading to cyclization. ntu.edu.sgrsc.org The stereochemical outcome of these reactions can often be controlled, providing a pathway to specific diastereomers. rsc.org Organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been shown to be an effective method. rsc.org
Table 1: Examples of Michael Addition Reactions in Pyrrolidine Synthesis
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |
| Diethyl malonate | Diethyl fumarate | Base | 1,5-dicarbonyl compound | wikipedia.org |
| Diethyl malonate | Mesityl oxide | Base | Dimedone | wikipedia.org |
| 2-Nitropropane | Methyl acrylate | Base | γ-Nitro ester | wikipedia.org |
| Nitroalkanes | 4-Alkyl-substituted 4-oxo-2-enoates | Organocatalyst | 5-Alkylpyrrolidine-3-carboxylic acid precursor | rsc.orgrsc.org |
| Aminocrotonates | Electron-poor allenes | Homochiral phosphepine catalyst | Polysubstituted pyrrolidines | acs.org |
Enantioselective Catalysis for Pyrrolidine Precursors
Achieving high enantioselectivity is a critical goal in the synthesis of chiral molecules like this compound. Enantioselective catalysis utilizes chiral catalysts to direct a reaction towards the formation of one enantiomer over the other. mappingignorance.org
One of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly stereo- and regioselective and can create up to four new contiguous stereocenters. mappingignorance.org The development of efficient catalysts, often based on metal complexes or organocatalysts, has been a major focus of research in this area. mappingignorance.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral pyrrolidine-based organocatalysts, derived from natural amino acids like proline, are particularly effective in promoting various transformations in an enantioselective manner. mdpi.com For instance, diarylprolinol silyl (B83357) ethers have been used for the asymmetric functionalization of aldehydes. mdpi.com Dual-catalytic systems, such as a combination of a copper(I) salt and a chiral phosphoric acid, have been successfully employed in the asymmetric radical aminotrifluoromethylation of alkenes to produce chiral trifluoromethyl-containing pyrrolidines with high enantioselectivity. thieme-connect.com
Diastereomeric Resolution Techniques
When a synthesis produces a mixture of diastereomers, resolution techniques are necessary to separate them. Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by conventional methods like crystallization or chromatography.
For proline analogs, diastereomeric resolution can be a crucial step. For example, in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, a key intermediate was obtained as a single enantiomer after full epimerization at the alpha carbon under basic conditions. nih.gov This highlights how controlling stereocenters during synthesis can simplify or even eliminate the need for a separate resolution step.
Protecting Group Strategies in Synthesis Schemes
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org This strategy, known as protecting group chemistry, is essential for achieving the desired chemical transformations selectively. researchgate.net
Amine Protection (e.g., Boc, Cbz)
The amine group in pyrrolidine derivatives is nucleophilic and basic, making it susceptible to reaction with a wide range of reagents. researchgate.net To prevent unwanted side reactions, the amine is often protected as a carbamate. masterorganicchemistry.com Two of the most common amine protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comyoutube.com
Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a mild condition that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Protection | Cleavage Condition | Reference |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) | masterorganicchemistry.com |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.com |
Carboxylic Acid Protection (e.g., Esterification)
Similar to amines, carboxylic acids often require protection to prevent their acidic proton from interfering with reactions or to prevent the carboxyl group from undergoing undesired transformations. The most common method for protecting a carboxylic acid is to convert it into an ester. slideshare.net
Various types of esters can be used, with the choice depending on the desired deprotection conditions. youtube.com
Methyl Esters: These are simple to form but require relatively harsh conditions for cleavage, such as saponification with a strong base followed by acidification. youtube.com
** tert-Butyl Esters:** These are readily cleaved under acidic conditions, similar to the Boc group, making them compatible with Boc-based amine protection strategies. nih.gov
Benzyl Esters: Like the Cbz group, benzyl esters can be removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to acid- or base-labile groups. youtube.com
The synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs utilized tert-butyl esters to protect the carboxylic acid functionalities, allowing for a global and mild deprotection at the final stage. nih.gov
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the synthesis of heterocyclic compounds like pyrrolidines, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods. jocpr.comrsc.orgfrontiersin.org
Key green chemistry approaches in heterocyclic synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. frontiersin.orgvjol.info.vnrsc.org
Catalysis: Employing catalysts, including biocatalysts and organocatalysts, to improve reaction efficiency and reduce waste. jocpr.com
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. rasayanjournal.co.injocpr.comtandfonline.com
Multicomponent Reactions (MCRs): Designing reactions where three or more reactants combine in a single step to form the final product, which increases atom economy and reduces the number of synthetic steps and purification processes. vjol.info.vntandfonline.com
Recent research has demonstrated the successful application of these principles in pyrrolidine synthesis. For example, efficient, catalyst-free, three-component domino reactions in an ethanol-water mixture have been developed for the synthesis of novel pyrrolidine-fused spirooxindoles. rsc.org Similarly, ultrasound-assisted one-pot, three-component reactions in ethanol have been used to synthesize 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com These examples highlight the growing trend towards more sustainable synthetic methodologies in organic chemistry.
Solvent Selection and Optimization
The choice of solvent is critical in the synthesis of pyrrolidine derivatives, as it can significantly influence reaction rates, yields, and stereoselectivity. Aprotic solvents are frequently employed for various steps in the synthesis of related structures. For instance, in the preparation of N-protected-2-methylpyrrolidine, a precursor to the target acid, aprotic solvents such as tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), diethyl ether, acetone, and methylene (B1212753) chloride are commonly used. google.com Ethyl acetate is often preferred for the formation of acid addition salts. google.com In hydrogenation steps, which are crucial for establishing the pyrrolidine ring's stereochemistry, alcohols like methanol (B129727) are typically used as the solvent. google.com
A key aspect of modern process optimization is the move towards greener and more sustainable solvents. mdpi.com Traditional solvents like dichloromethane (B109758) (DCM) are being replaced with more environmentally benign alternatives. mdpi.com Research into green organic synthesis has demonstrated the viability of using water as a solvent for the synthesis of related N-alkylpyrrolidines, offering economic and environmental advantages over toxic and expensive organic solvents. researchgate.net Furthermore, novel solvent systems are being explored. For example, mixtures of N-methyl-2-pyrrolidone (NMP) and C1–C4 carboxylic acids have been shown to exhibit unique physicochemical properties, including high polarity and excellent hydrogen bonding capacity, which can enhance the solubility of reactants and reagents. diva-portal.org The optimization process often involves screening a range of solvents to find the ideal balance between reaction performance and environmental impact.
Table 1: Solvent Applications in the Synthesis of Pyrrolidine Derivatives
| Solvent | Application/Reaction Step | Rationale/Observations | Source(s) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Grignard reactions, organolithium reactions, sulfonate ester reactions | Aprotic, good for reactions with highly reactive organometallics. | google.com |
| Ethyl Acetate | Extraction, purification, acid addition salt formation | Good solubility for organic products, relatively low toxicity. | google.com |
| Methanol | Hydrogenation | Polar protic solvent suitable for catalytic hydrogenation with Pd/C. | google.comgoogle.com |
| Water | Green synthesis of N-alkylpyrrolidines | Environmentally friendly, inexpensive, can facilitate high yields. | researchgate.net |
Catalyst Development for Enhanced Efficiency
Catalysis is at the heart of efficient synthesis for this compound and its analogs. Catalytic hydrogenation is a common method for reducing the pyridine (B92270) or pyrrole (B145914) precursors to the saturated pyrrolidine ring. google.comgoogle.com Standard catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. google.comgoogle.com For example, the reduction of 4-methyl-2-pyridine carboxylic acid can be effectively carried out using a palladium on carbon catalyst under hydrogen pressure. google.com Similarly, N-protected-2-iodomethylpyrrolidine can be hydrogenolyzed to the corresponding N-protected-2-methylpyrrolidine using a 5% Pd/C catalyst. google.com
Beyond simple hydrogenation, catalyst development focuses on creating more active, selective, and sustainable systems. Various metal complexes, including those based on iridium, rhodium, and copper, have been developed for different strategies in pyrrolidine synthesis, such as intramolecular amination of C-H bonds. organic-chemistry.org In the synthesis of complex analogs, palladium-catalyzed reactions are also used for functional group installation, such as oxidative carbonylation. nih.gov
A significant trend is the development of green and recyclable catalysts. Organocatalysts, such as pyridine-2-carboxylic acid (P2CA), have been shown to be effective, sustainable, and rapid catalysts for the synthesis of related heterocyclic compounds. nih.govrsc.org These catalysts can exhibit dual acid-base behavior, driving the reaction forward efficiently under mild conditions, and can often be recovered and reused, which is advantageous for industrial applications. nih.govrsc.org
Table 2: Catalysts in Pyrrolidine Synthesis
| Catalyst | Reaction Type | Substrate Example | Source(s) |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogenation | 4-methyl-2-pyridine carboxylic acid | google.com |
| Platinum Oxide (PtO₂) | Catalytic Hydrogenation | Pyrrolidine-2-carboxylic acid derivatives | google.com |
| Raney Nickel | Catalytic Hydrogenation | N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | google.com |
| Iridium Complexes | Borrowing Hydrogen Annulation | Racemic diols and primary amines | organic-chemistry.org |
Process Optimization for Research Scale-Up and Sustainability
Scaling up a synthetic process from the laboratory bench to a larger research or pilot scale requires careful optimization to ensure consistency, safety, and efficiency. asianpharmtech.com This involves identifying Critical Process Parameters (CPPs) such as temperature, pressure, and reaction time, and using methodologies like Design of Experiments (DoE) to find the optimal conditions. asianpharmtech.com
Sustainability is a key driver in modern process optimization. This involves selecting less hazardous solvents and developing recyclable catalysts, as discussed previously. mdpi.comnih.govrsc.org Furthermore, optimizing reaction conditions to reduce energy consumption and improve atom economy are central goals. rsc.org The challenges of scaling up batch processes, especially those involving hazardous reagents like organolithiums or the handling of gases like CO₂, often lead to the exploration of alternative technologies. sci-hub.se
Continuous flow synthesis has emerged as a powerful technique to address the safety and scalability challenges of traditional batch chemistry, particularly for the synthesis of carboxylic acid intermediates. sci-hub.se This approach is highly relevant for reactions that are difficult to control on a large scale in batch, such as the carboxylation of organolithiums. sci-hub.se
A notable example is the development of a continuous flow process for the large-scale synthesis of N-Boc-4,4-difluoropiperidine-2-carboxylic acid, an analog of the target compound. sci-hub.se The process involves the deprotonation of the N-Boc protected heterocycle using s-BuLi in a microreactor, immediately followed by quenching with CO₂ gas in a second flow reactor. sci-hub.se This method allows for precise control over reaction time (residence time) and temperature, minimizing side reactions and enabling the safe use of highly reactive organolithium reagents. sci-hub.se The process was successfully scaled to produce 400 grams of the carboxylic acid over a single day, demonstrating a significant improvement in safety, efficiency, and scalability compared to batch methods. sci-hub.se
Table 3: Optimized Parameters for Continuous Flow Carboxylation of an N-Boc Heterocycle
| Parameter | Condition | Purpose | Source(s) |
|---|---|---|---|
| Reagents | N-Boc-4,4-difluoropiperidine, s-BuLi, CO₂ | Lithiation and carboxylation | sci-hub.se |
| Solvent | THF | Suitable for organolithium chemistry | sci-hub.se |
| Reactor 1 Temp. (Lithiation) | -40 °C | Control of exothermic deprotonation | sci-hub.se |
| Residence Time 1 (Lithiation) | 0.5 seconds | Rapid generation of the organolithium intermediate | sci-hub.se |
| Reactor 2 Temp. (Carboxylation) | -40 °C | Efficient trapping of the anion with CO₂ | sci-hub.se |
| Residence Time 2 (Carboxylation) | 20 seconds | Ensure complete reaction with CO₂ | sci-hub.se |
Chemical Reactivity and Mechanistic Investigations of 4 Methylpyrrolidine 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a hub for several important transformations, including esterification, amidation, and decarboxylation. These reactions proceed through nucleophilic acyl substitution mechanisms, often requiring activation of the carboxyl group to facilitate the process. libretexts.org
The conversion of 4-Methylpyrrolidine-2-carboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using the alcohol as the solvent (i.e., in large excess) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product. masterorganicchemistry.com
| Parameter | Description | Common Examples/Rationale |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | This compound, Methanol (B129727), Ethanol (B145695) |
| Catalyst | Strong Acid | H₂SO₄, TsOH, HCl masterorganicchemistry.com |
| Driving Equilibrium | Excess Reagent or Product Removal | Using alcohol as solvent; Removal of water via Dean-Stark trap masterorganicchemistry.com |
| Mechanism Type | Nucleophilic Acyl Substitution | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) masterorganicchemistry.com |
Directly forming an amide by heating this compound with an amine is generally inefficient. The acidic carboxylic acid and the basic amine readily form a stable ammonium (B1175870) carboxylate salt, which requires extremely high temperatures (pyrolysis) to dehydrate and form the amide bond. masterorganicchemistry.com
To facilitate amide bond formation under milder conditions, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. youtube.com The mechanism begins with the protonation of DCC by the carboxylic acid. The resulting carboxylate then acts as a nucleophile, attacking the protonated DCC to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.comyoutube.com This intermediate contains a good leaving group. The amine nucleophile then attacks the carbonyl carbon of this activated ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the dicyclohexylurea byproduct and yields the desired amide. libretexts.orgmasterorganicchemistry.com
Another strategy involves a two-step process: first converting the carboxylic acid to a more reactive acyl derivative, such as an acid chloride using thionyl chloride (SOCl₂), and then reacting this intermediate with an amine. libretexts.orgmasterorganicchemistry.com
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Thermal Condensation | Heating the ammonium carboxylate salt of the acid and amine. masterorganicchemistry.com | Simple, direct. masterorganicchemistry.com | Requires very high temperatures; generally low yield. masterorganicchemistry.com |
| Coupling Agents (e.g., DCC) | Use of a dehydrating agent to activate the carboxylic acid. youtube.com | Mild reaction conditions; high yields. masterorganicchemistry.com | Coupling agent can be an allergen; byproduct removal necessary. |
| Acyl Chloride Intermediate | Conversion to an acid chloride followed by reaction with an amine. masterorganicchemistry.com | High reactivity of the intermediate. masterorganicchemistry.com | Requires an extra synthetic step; harsh reagents like SOCl₂. libretexts.org |
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The thermal decarboxylation common for β-keto acids is not facile for α-amino acids like this compound because it lacks the required β-carbonyl group to stabilize the transition state via a cyclic intermediate. masterorganicchemistry.comkhanacademy.org
Therefore, more robust methods are required. One such method is heating the carboxylic acid or its salt with soda lime (a mixture of NaOH and CaO), which results in the replacement of the -COOH group with a hydrogen atom. libretexts.org For this compound, this would yield 4-methylpyrrolidine. The reaction is thought to proceed via the formation of the sodium salt, followed by its decomposition upon heating. libretexts.org
Alternatively, certain acids can be used to promote the removal of the carboxyl group from pyrrolidine-2-carboxylic acid derivatives, with reagents such as formic acid or trifluoroacetic acid being cited in patent literature for this purpose. google.com These methods lead to the formation of the corresponding pyrrolidine (B122466) derivative.
| Method | Reagents | Product | Notes |
|---|---|---|---|
| Soda Lime Decarboxylation | Soda Lime (NaOH/CaO), Heat | 4-Methylpyrrolidine | Harsh conditions; replaces -COOH with -H. libretexts.org |
| Acid-Mediated Removal | Formic acid, Trifluoroacetic acid | 4-Methylpyrrolidine | Reported for pyrrolidine-2-carboxylic acid derivatives. google.com |
Reactions Involving the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring is nucleophilic and serves as a key site for N-alkylation and N-acylation reactions.
The nitrogen atom of this compound can be alkylated using various alkylating agents. This reaction, a form of nucleophilic substitution, introduces an alkyl group onto the nitrogen. Common reagents for the N-alkylation of related pyrrolidine-2-carboxylic acid systems include alkyl halides like iodomethane (B122720) or bromoethane, as well as sulfates like dimethyl sulfate (B86663). google.com
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction forms an amide bond where the pyrrolidine nitrogen is part of the amide linkage. This is a standard method for installing nitrogen-protecting groups, for example, the formation of an N-acetyl or N-Cbz derivative. synquestlabs.combiosynth.com
| Reaction Type | Reagent Class | Specific Examples |
|---|---|---|
| N-Alkylation | Alkyl Halides | Iodomethane, Bromoethane google.com |
| Alkyl Sulfates | Dimethyl sulfate, Diethyl sulfate google.com | |
| N-Acylation | Acyl Halides | Acetyl chloride |
| Acid Anhydrides | Acetic anhydride |
The reactions of N-alkylation and N-acylation are fundamentally nucleophilic substitution reactions where the pyrrolidine nitrogen acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom (of an alkyl halide or a carbonyl group), displacing a leaving group. For instance, in the reaction with an alkyl halide (R-X), the nitrogen atom attacks the carbon bearing the halogen, and the halide ion (X⁻) is expelled as the leaving group. This reactivity is characteristic of secondary amines and is a cornerstone of the synthetic chemistry of this compound, allowing for the synthesis of a wide array of N-substituted derivatives. evitachem.com
Reactivity at the Methyl Group (C4)
The methyl group at the C4 position of this compound presents a sterically accessible, yet chemically inert, alkyl substituent. Its reactivity is largely governed by the activation of its C-H bonds, which typically requires reactive intermediates such as radicals or strong oxidizing agents.
Direct functionalization of the C4-methyl group of this compound is challenging due to the unactivated nature of the methyl C-H bonds. Research in this specific area is limited; however, insights can be drawn from synthetic strategies for other 4-substituted proline analogs and general methods for alkyl C-H functionalization.
Strategies for the synthesis of 4-substituted prolines often involve the use of a starting material that already contains a functional group at the C4 position, which is then converted to the desired substituent. For instance, the synthesis of various 4-substituted prolines can be achieved from 4-hydroxyproline (B1632879), a readily available starting material. nih.gov The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, and then displaced by a nucleophile to introduce a range of functionalities. nih.gov
While direct conversion of the methyl group is not commonly reported, hypothetical functionalization pathways could involve radical halogenation. In this type of reaction, a halogen radical abstracts a hydrogen atom from the methyl group to form an alkyl radical, which then reacts with a halogen molecule to form a 4-(halomethyl)pyrrolidine derivative. This derivative would be a versatile intermediate for introducing other functional groups via nucleophilic substitution.
Another potential, though underexplored, avenue for the functionalization of the C4-methyl group is through directed C-H activation. This would involve the use of a transition metal catalyst that coordinates to a directing group on the pyrrolidine ring, bringing the metal center in proximity to the methyl group to facilitate C-H bond cleavage and subsequent functionalization.
The diastereoselective synthesis of 4-methylproline derivatives has been a significant focus, ensuring control over the stereochemistry at both the C2 and C4 positions. rsc.orgacs.orgacs.orgresearchgate.net These synthetic efforts, however, typically establish the methyl group early in the synthetic sequence rather than functionalizing it at a later stage. rsc.orgacs.orgacs.orgresearchgate.net
Table 1: Synthetic Strategies for 4-Substituted Proline Analogs
| Starting Material | Reagents and Conditions | Product | Reference |
| N-Boc-4-oxo-proline | Wittig reagents, then hydrogenation | N-Boc-4-alkyl-proline | ethz.ch |
| 4-Hydroxyproline | Mesylation, followed by nucleophilic substitution | 4-Substituted prolines | nih.gov |
| Glycine (B1666218) imine | Phase-transfer catalysis with α,β-unsaturated aldehydes | 4-Substituted prolines | nih.gov |
This table presents examples of synthetic routes to 4-substituted prolines, which provide context for potential, though not explicitly demonstrated, functionalization strategies for the methyl group of this compound.
Stereochemical Configuration and Conformational Analysis
Elucidation of Absolute and Relative Stereochemistry
The intricate three-dimensional architecture of 4-Methylpyrrolidine-2-carboxylic acid is defined by the specific arrangement of the carboxylic acid and methyl groups on the pyrrolidine (B122466) ring.
Stereoisomeric Forms and Their Characterization
With two chiral centers, this compound can exist as four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The (2S,4S) and (2R,4R) isomers are a pair of enantiomers with a cis relationship between the carboxyl and methyl groups. Conversely, the (2S,4R) and (2R,4S) isomers constitute another enantiomeric pair, characterized by a trans arrangement of these substituents.
The synthesis and characterization of all four diastereoisomers have been achieved, allowing for a comprehensive understanding of their individual properties. A concise and stereoselective route has been developed, featuring a six-step synthesis with late-stage stereodivergence, providing good stereoselectivity for both the cis and trans series.
The characterization of these stereoisomers relies on a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements being particularly informative. While detailed NMR data for the free amino acids are not extensively published, the analysis of their N-protected derivatives, such as N-Boc-4-methylpyrrolidine-2-carboxylic acid, provides valuable structural insights. For instance, the ¹H NMR spectrum of (2S,4S)-N-Boc-4-methylpyrrolidine-2-carboxylic acid has been reported.
| Stereoisomer | Configuration | Relationship | Reported Characterization Data (if available) |
|---|---|---|---|
| (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid | cis | Enantiomer of (2R,4R) | ¹H NMR data available for N-Boc protected form |
| (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid | cis | Enantiomer of (2S,4S) | - |
| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid | trans | Enantiomer of (2R,4S) | - |
| (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid | trans | Enantiomer of (2S,4R) | - |
Stereochemical Assignment Methodologies
The unambiguous assignment of the absolute and relative stereochemistry of each isomer is crucial. This is typically accomplished through a combination of stereoselective synthesis from starting materials of known configuration and chiroptical techniques.
One powerful method for determining the absolute configuration of amino acids is through the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Derivatization of the 4-methylproline stereoisomers with Marfey's reagent followed by chromatographic analysis (e.g., HPLC) allows for the separation and identification of the diastereomeric derivatives, thereby establishing the absolute configuration of the original amino acid.
Conformational Preferences and Dynamics of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. The substituents on the ring significantly influence these conformational preferences.
In general, substituents on the proline ring can exert both steric and stereoelectronic effects that dictate the favored pucker. For instance, in 4-substituted prolines, an equatorial positioning of the substituent is often sterically favored. However, stereoelectronic effects, such as gauche interactions, can also play a significant role. The interplay of these factors determines the dominant conformation of each stereoisomer in solution. Computational studies on substituted prolines have shown that the energy differences between various conformers can be subtle, necessitating high-level theoretical calculations to accurately predict the conformational landscape.
Impact of Stereochemistry on Chemical Reactivity and Interactions
The specific stereochemistry of this compound has a profound influence on its chemical reactivity and its ability to interact with other molecules, a cornerstone of its utility in various chemical and biological contexts.
The orientation of the carboxylic acid and methyl groups, as dictated by the cis or trans configuration, affects the accessibility of the nitrogen lone pair and the carboxylic acid functionality. This can lead to differences in reaction rates and stereoselectivities when these isomers are used as organocatalysts or as building blocks in peptide synthesis.
In the realm of medicinal chemistry and molecular recognition, the precise three-dimensional shape of each stereoisomer is critical for its interaction with biological targets such as enzymes and receptors. The methyl group can act as a steric constraint, limiting the accessible conformational space and pre-organizing the molecule for binding. A cis or trans arrangement will present a different binding epitope to a protein's active site, potentially leading to significant differences in binding affinity and biological activity between the diastereomers. For example, the stereochemistry of substituted prolines has been shown to be critical for the activity of some compounds, with one isomer being active while another is inactive.
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-Methylpyrrolidine-2-carboxylic acid, both 1D (¹H and ¹³C) and 2D NMR techniques are employed to map out the carbon skeleton and the placement of protons.
The analysis of ¹H and ¹³C NMR spectra provides direct evidence for the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the chemical environment of each nucleus. The data presented is based on the analysis of its protected precursor, (2S, 4S)-1-tert-Butoxycarbonyl-2-carboxymethyl, 4-methyl-pyrrolidine, with interpretations adjusted for the final deprotected carboxylic acid. rsc.org
In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring and the methyl group exhibit distinct signals. The proton at the C2 position (α-carbon) is typically found downfield due to the deshielding effect of the adjacent carboxylic acid and nitrogen atom. The protons on C3, C4, and C5, along with the methyl protons, appear at characteristic chemical shifts that are influenced by their position relative to the methyl and carboxyl groups.
The ¹³C NMR spectrum reveals six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the pyrrolidine ring (C2, C3, C4, C5) and the methyl carbon (C-CH₃) resonate at higher fields. organicchemistrydata.org The difference in chemical shifts between the β-carbon (C3) and γ-carbon (C4) can often provide information about the cis or trans configuration of the substituent on the proline ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| COOH | ~10-12 (broad s) | ~173-174 |
| C2-H | ~4.0 (dd) | ~59-60 |
| C3-H₂ | ~1.7 (m), ~2.2 (m) | ~38-39 |
| C4-H | ~2.4 (m) | ~32-33 |
| C5-H₂ | ~3.0 (m), ~3.3 (m) | ~53-54 |
Note: Data is predicted based on values for related structures and general chemical shift ranges. rsc.org Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. universiteitleiden.nl For this compound, a COSY spectrum would show correlations between:
The C2 proton and the two C3 protons.
The C3 protons and the C4 proton.
The C4 proton and the two C5 protons.
The C4 proton and the protons of the methyl group. These correlations allow for the mapping of the entire spin system within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). columbia.edu An HSQC spectrum would show cross-peaks connecting:
The C2-H signal to the C2 carbon signal.
The C3-H₂ signals to the C3 carbon signal.
The C4-H signal to the C4 carbon signal.
The C5-H₂ signals to the C5 carbon signal.
The C4-CH₃ proton signal to the methyl carbon signal. This provides a direct link between the ¹H and ¹³C assignments. copernicus.org
From the methyl protons (H-C4-C H₃) to C4, C3, and C5.
From the C2 proton (H-C2) to the carboxylic carbon (COOH), C3, and C5.
From the C5 protons (H₂-C5) to C4 and C2. These long-range correlations piece together the entire molecular puzzle, confirming the placement of the methyl group at C4 and the carboxylic acid at C2. nih.gov
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering insights into the structure. rsc.org
In mass spectrometry, the molecular ion (M⁺) of this compound would be observed at an m/z corresponding to its molecular weight (129.16 g/mol ). nih.gov The fragmentation pattern is predictable based on the functional groups present. libretexts.org
Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the COOH group (45 Da), which would result in a significant peak at m/z 84. youtube.com This fragment corresponds to the 4-methylpyrrolidine cation.
Alpha-Cleavage: As a secondary amine, alpha-cleavage is a dominant fragmentation pathway. Cleavage of the C-C bond adjacent to the nitrogen is common. For the pyrrolidine ring, this can lead to the formation of various charged fragments. A key fragmentation would be the cleavage adjacent to the nitrogen and the carboxyl group, leading to the loss of the carboxyl group as a primary fragmentation.
Loss of Water: The molecular ion may also lose a molecule of water (18 Da), giving a peak at m/z 111, although this is sometimes less prominent. miamioh.edu
The resulting mass spectrum provides a molecular fingerprint that aids in the identification of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). nih.govnih.gov This accuracy allows for the unambiguous determination of the elemental composition. youtube.com
For this compound, the molecular formula is C₆H₁₁NO₂. The calculated exact mass for this formula is 129.078978594 Da. nih.gov An HRMS measurement yielding a mass extremely close to this value would confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sid.ir The resulting spectra provide definitive evidence for the presence of specific functional groups. researchgate.netacs.org The interpretation for this compound is based on extensive studies of similar molecules like L-proline. researchgate.netcore.ac.uk
Carboxylic Acid Group:
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹ in the IR spectrum. This is one of the most characteristic peaks in the spectrum.
C-O Stretch: This appears in the 1210-1320 cm⁻¹ region.
Amine/Imino Group:
N-H Bend: A medium intensity band around 1560-1640 cm⁻¹ can be attributed to the N-H bending vibration of the secondary amine, which exists as a zwitterion (NH₂⁺) in the solid state.
N-H Stretch: In the zwitterionic form, broad absorptions for the NH₂⁺ group appear in the 2500-3100 cm⁻¹ region, often overlapping with the O-H and C-H stretches.
Alkyl Groups:
C-H Stretch: Absorptions for the methyl and methylene (B1212753) C-H stretches are found in the 2850-3000 cm⁻¹ region.
C-H Bends: Methylene (CH₂) scissoring, wagging, and twisting modes appear in the 1300-1470 cm⁻¹ range. sid.ir
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | 2500-3300 (very broad, strong) | Weak | Carboxylic Acid |
| N-H Stretch | 2500-3100 (broad, medium) | Medium | Amine (NH₂⁺) |
| C-H Stretch | 2850-3000 (medium) | Strong | Alkyl (CH, CH₂, CH₃) |
| C=O Stretch | 1700-1725 (strong) | Medium | Carboxylic Acid |
| N-H Bend | 1560-1640 (medium) | Weak | Amine (NH₂⁺) |
| C-H Bend | 1300-1470 (medium) | Medium | Alkyl (CH₂, CH₃) |
| C-O Stretch / O-H Bend | 1210-1440 (medium) | Weak | Carboxylic Acid |
Note: Frequencies are approximate and based on data for L-proline and its derivatives. sid.irresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
The crystal packing is typically dominated by hydrogen bonding interactions involving the carboxylic acid and the secondary amine. The carboxylic acid can form dimers with neighboring molecules, and the amine group can act as a hydrogen bond donor. mdpi.com
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O (Amine-Carboxyl) |
| Ring Conformation | Envelope or Twist |
This table is illustrative and based on typical values for similar small organic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For saturated carboxylic acids and amines, the primary absorptions occur in the far UV region, which can be of limited practical use for detailed structural elucidation.
Carboxylic acids, without additional conjugated chromophores, typically exhibit a weak n → π* transition at around 200-210 nm. libretexts.org This absorption is due to the excitation of a non-bonding electron from one of the oxygen atoms to the antibonding π* orbital of the carbonyl group. The secondary amine in the pyrrolidine ring also has a lone pair of electrons, but its absorption is typically below 200 nm and thus not readily observable with standard spectrophotometers.
The UV-Vis spectrum of this compound is therefore expected to be relatively simple, with a single, weak absorption band at the lower end of the measurable UV range. The position of this maximum absorption (λmax) can be influenced by the solvent polarity. In general, the UV spectrum of this compound is not highly informative for detailed structural analysis but can be used for quantitative purposes if a suitable wavelength is chosen. sielc.com For proline, a closely related compound, the absorption starts high at 200 nm and decreases rapidly. sielc.com The incorporation of proline analogs into larger structures like proteins can lead to shifts in the UV-Vis absorption spectra, highlighting the sensitivity of electronic transitions to the local molecular environment. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Carboxylic Acid (-COOH) | n → π* | ~210 | Low |
This table presents typical values for the non-conjugated carboxylic acid chromophore.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and energy of molecules. For 4-Methylpyrrolidine-2-carboxylic acid, these calculations reveal fundamental properties that govern its behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mit.edu It is effective for predicting geometries and vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. nih.gov For a molecule like this compound, DFT calculations can predict the infrared (IR) and Raman spectra, providing a theoretical fingerprint of the compound. nih.gov
While specific DFT studies for this compound are not extensively published, analysis of related compounds like pyrrolidine (B122466) derivatives and carboxylic acids provides expected vibrational frequencies. core.ac.ukacs.org The key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, N-H and C-H stretches, and various bending modes of the pyrrolidine ring. acs.org The broadening of the O-H stretching peak in experimental spectra often indicates the presence of hydrogen bonding. acs.org
Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups in Carboxylic Acid-Containing Pyrrolidines
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3100–3550 (often broad) |
| N-H (Amine) | Stretching | 3300–3500 |
| C-H (Alkyl) | Stretching | 2850–3000 |
| C=O (Carboxylic Acid) | Stretching | 1700–1770 |
| C-N (Amine) | Stretching | 1000–1250 |
| C-O (Carboxylic Acid) | Stretching | 1210–1320 |
Note: These are typical ranges derived from DFT studies on analogous molecules and may vary for this compound specifically.
The five-membered pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The position of the methyl group at the 4-position and the carboxylic acid at the 2-position significantly influences the conformational preference. beilstein-journals.org
Conformational analysis involves identifying all possible spatial arrangements (conformers) of the molecule and determining their relative energies. researchgate.net Energy minimization calculations, often performed using DFT, are used to find the lowest energy (most stable) conformers. researchgate.net For substituted prolines, the ring pucker can be either Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group) or Cγ-exo (where C4 is on the opposite side). frontiersin.org The substituent's nature (e.g., steric bulk) and position (cis/trans) dictate which pucker is more stable. nih.gov A sterically demanding group like a methyl group will preferentially occupy a pseudoequatorial position to minimize steric strain. nih.gov
Table 2: Plausible Low-Energy Conformers of this compound
| Conformer Feature | Description | Predicted Stability Factor |
| Pyrrolidine Ring Pucker | Cγ-endo vs. Cγ-exo envelope | Influenced by substituent positions to minimize steric clash. |
| Carboxyl Group Orientation | cis vs. trans relative to the N-H bond | Can be influenced by intramolecular hydrogen bonding. |
| Methyl Group Position | Pseudo-axial vs. Pseudo-equatorial | Pseudo-equatorial is generally favored to reduce steric hindrance. |
Note: The actual lowest energy conformer would be determined by high-level computational energy minimization studies.
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations identify static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a given environment (e.g., in solution). beilstein-journals.org MD simulations are crucial for understanding the conformational flexibility of proline-containing structures, as the ring can interconvert between different puckered states. biorxiv.orgfrontiersin.org
For this compound, MD simulations can map the free energy landscape, revealing the most populated conformational states and the energy barriers between them. acs.org Enhanced sampling techniques, such as metadynamics, are often necessary to overcome the high energy barriers associated with processes like proline cis-trans isomerization, allowing for a more complete sampling of the conformational space on computationally accessible timescales. biorxiv.orgnih.gov These simulations show that the molecule is not static but exists as an ensemble of interconverting structures. frontiersin.org
Prediction of Reactivity and Selectivity Parameters
Computational methods can predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the nitrogen atom and the carboxylate group, while the LUMO would likely be centered on the antibonding orbitals of the carbonyl group.
Table 3: Illustrative Reactivity Descriptors from HOMO-LUMO Analysis
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |
Note: The values for these parameters are obtained from DFT calculations and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net
Intermolecular Interaction Studies (e.g., hydrogen bonding, non-covalent interactions)
Non-covalent interactions are crucial for understanding the physical properties and biological function of molecules. arxiv.orgrsc.org For this compound, the primary intermolecular interactions are hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the C=O oxygen). researchgate.net The secondary amine in the pyrrolidine ring can also act as a hydrogen bond donor. nih.gov
In the solid state or in nonpolar solvents, carboxylic acids commonly form cyclic dimers through two strong hydrogen bonds between their -COOH groups. researchgate.net In aqueous solution, these intermolecular hydrogen bonds are disrupted in favor of hydrogen bonding with water molecules. Computational studies, particularly those analyzing the electron density through methods like the Non-Covalent Interaction (NCI) index, can visualize and quantify these weak interactions, including hydrogen bonds and weaker van der Waals forces, providing a detailed picture of the interaction patterns that stabilize the molecular structure in different environments. mdpi.comchemrxiv.org For proline and its derivatives, the backbone nitrogen can also act as a hydrogen bond acceptor, an interaction that can stabilize specific protein structures. nih.gov
Biochemical and Biological Research Applications Excluding Clinical/therapeutic
Role as a Chiral Building Block in Biologically Relevant Molecule Synthesis
4-Methylpyrrolidine-2-carboxylic acid serves as a crucial chiral building block, a foundational unit from which more complex, stereochemically defined molecules are constructed. nih.gov The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov The synthesis of novel, biologically active compounds often relies on the functionalization of pre-existing pyrrolidine rings, such as those found in proline and its derivatives. nih.gov
The preparation of enantiomerically pure forms of such building blocks is critical. Methods for producing chiral compounds include asymmetric synthesis using chiral catalysts or starting from a chiral pool. google.com For instance, patent literature describes methods for preparing pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation, where the choice of catalyst can yield a specific stereoisomer. google.com
In the field of peptide science, this compound functions as a non-canonical amino acid that can be incorporated into peptide chains to act as a proline mimic. nih.gov Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone, often inducing specific secondary structures like β-turns. nih.gov Substituted prolines, such as 4-methylproline, are used to finely tune these conformational properties. The substitution on the pyrrolidine ring can influence the puckering of the ring and the equilibrium between the cis and trans conformations of the preceding peptide bond. nih.gov
A strategy known as "proline editing" highlights the utility of substituted prolines. In this approach, an easily available proline derivative like 4-hydroxyproline (B1632879) is incorporated into a peptide sequence and then chemically modified to create a diverse range of other proline analogues. nih.gov This allows researchers to systematically study how specific substitutions at the 4-position affect a peptide's structure and function. nih.gov The incorporation of such analogues can enhance properties like stability and bioavailability by making peptides less susceptible to degradation by proteases. nih.gov Studies on other proline homologues, such as azetidine-2-carboxylic acid, have shown that introducing these mimics into a peptide sequence can significantly perturb the secondary structure compared to a sequence containing only proline. nih.govumich.edu
Investigations of Structure-Activity Relationships at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. This compound and its derivatives are frequently used in SAR studies to probe these relationships. The methyl group at the 4-position serves as a structural probe; its size, stereochemistry, and position influence how the molecule interacts with biological targets like receptors or enzymes. nih.gov
For example, in a study on pyrrolidine-2,5-dione derivatives, substitutions on the pyrrolidine ring were found to be critical for anticonvulsant activity. nih.gov Similarly, SAR studies on a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the spatial arrangement of different parts of the molecule significantly impacted its anti-inflammatory and analgesic properties. mdpi.com In another example, SAR analysis of thiazolidine-4-carboxylic acid derivatives, which share a similar heterocyclic acid structure, showed that adding a bulky protecting group to the ring nitrogen generally improved antibacterial activity. nih.gov These studies exemplify the principle that modifications to the core pyrrolidine ring, such as the addition of a methyl group, are a key strategy for optimizing biological activity.
| Derivative Class | Key Structural Feature Investigated | Impact on Biological Activity | Reference |
| Pyrrolidine-2,5-diones | Substituents at position 3 | Strongly affects anticonvulsant activity | nih.gov |
| N-Pyridyl-4-methyl-benzothiazine-carboxamides | Mutual arrangement of benzothiazine and pyridine (B92270) planes | Direct dependence on analgesic and anti-inflammatory activity | mdpi.com |
| Thiazolidine-4-carboxylic acids | N-Boc protection | Increased antibacterial activity compared to unprotected analogues | nih.gov |
| 3-Carboxyphenyl-pyrrolidine-2-carboxylic acids | Position of substituents on the phenyl ring | Greatly influences binding affinity for glutamate (B1630785) receptors | nih.gov |
Substrate/Inhibitor Studies in Enzyme Systems
The structural similarity of this compound to the natural amino acid proline makes it an ideal candidate for studies involving enzymes that recognize or process proline. It can act as a substrate, an inhibitor, or a catalyst itself in certain systems. Proline and its derivatives are known to act as organocatalysts, where their secondary amine and carboxylic acid groups function bifunctionally to mimic the active sites of aldolase (B8822740) enzymes. nih.gov This catalytic activity is central to a range of important chemical transformations, including aldol (B89426) and Mannich reactions. nih.govwikipedia.org
Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. Derivatives of pyrrolidine and similar heterocyclic acids are often evaluated as potential enzyme inhibitors. For instance, various pyrrolidine derivatives have been synthesized and tested for their ability to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. researchgate.netresearchgate.net
In a representative study on a different class of heterocyclic compounds, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, were determined. This type of quantitative analysis is crucial for understanding a compound's potency.
Table: Example of Enzyme Inhibition Data for Structurally Related Heterocyclic Acids This table presents data for thiazole (B1198619) derivatives to illustrate the type of data generated in enzyme inhibition studies for related molecular scaffolds.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.57 | Mixed | nih.gov |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | 0.91 | Not specified | nih.gov |
| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | P. aeruginosa (bacterial growth) | 0.195 µg/mL | Not applicable | nih.gov |
Since most biological interactions are stereospecific, obtaining enantiomerically pure compounds is essential for research. Enzymatic kinetic resolution is a powerful technique used to separate a racemic mixture of enantiomers. This method utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing the unreacted enantiomer to be isolated in high purity. This process is based on the different reaction rates of the two enantiomers with a chiral enzyme.
This technique is widely applied in the synthesis of chiral amino acids and their derivatives. While specific studies detailing the enzymatic kinetic resolution of this compound were not the focus of the reviewed literature, the principle is fundamental to obtaining the specific (2S,4S), (2S,4R), (2R,4S), or (2R,4R) isomers required for the applications described above. For example, lipases are commonly used enzymes for the kinetic resolution of various chiral carboxylic acids and alcohols. The resolution is critical because different stereoisomers of a pyrrolidine-containing molecule can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective protein targets. nih.gov
Research into the origins of metabolism and complex biological systems explores how simple molecules can form self-sustaining catalytic networks. Proline and its analogues are of significant interest in this area because of their ability to act as organocatalysts. scripps.edu L-proline can catalyze various asymmetric syntheses, such as aldol condensations, by forming nucleophilic enamines from aldehydes or ketones. nih.govscripps.edu This ability to facilitate bond formation with stereochemical control is a hallmark of enzymatic catalysis.
These proline-catalyzed reactions can be combined into cascades or networks where the product of one reaction becomes the substrate for the next. This represents a simplified version of the multi-catalytic networks seen in cellular metabolism. The bifunctional (acid/base) nature of proline allows it to operate in these networks, suggesting that simple amino acids could have played a role in prebiotic evolution by forming other amino acids and essential molecules. nih.govscripps.edu The study of how proline analogues like this compound might function within or perturb these networks is a subject of ongoing research interest, shedding light on the principles of biocatalysis and the emergence of complex chemical systems.
Probing Biological Pathways and Molecular Targets
This compound, particularly its various stereoisomers, serves as a valuable molecular probe in biochemical and biological research. Its incorporation into peptides and its interaction with cellular machinery allow for the detailed investigation of specific biological pathways and the identification of molecular targets.
The biosynthesis of (2S,4R)-4-methyl-proline ((2S,4R)-4-MePro) has been a subject of significant research, particularly in the context of natural product biosynthesis. In the production of griselimycins, a class of depsidecapeptides with potent anti-tuberculosis activity, (2S,4R)-4-MePro is a key component. nih.govrsc.org Research has shown that this specific isomer is synthesized from L-leucine through a dedicated biosynthetic pathway involving the enzymes GriE and GriF. nih.gov The study of this pathway has not only elucidated the steps for the formation of (2S,4R)-4-MePro but has also opened avenues for increasing the yield of metabolically stable griselimycin (B1672148) congeners through feeding experiments with synthetic 4-MePro. nih.govrsc.org The molecular target of griselimycins has been identified as DnaN, the sliding clamp of DNA polymerase. nih.gov
The genes responsible for the biosynthesis of 4-methylproline (4-mPro) have been utilized as markers to discover new bioactive nonribosomal cyclic peptides in cyanobacteria. nih.gov This approach led to the identification of nostoweipeptins and nostopeptolides, which contain 4-mPro. nih.gov Further investigation revealed that these peptides can inhibit the uptake of microcystin (B8822318) by blocking the organic anion-transporters OATP1B1/B3, demonstrating the utility of 4-mPro as a component of molecules that target specific transport proteins. nih.gov
The stereochemistry of the 4-methyl group on the proline ring has been shown to be a critical determinant for its incorporation into proteins and its effect on protein structure. In a study involving the model protein thioredoxin from E. coli, researchers attempted to incorporate both (2S,4R)- and (2S,4S)-methylproline. researchgate.net The results indicated that the stereochemistry of the 4-methyl group is a key factor for successful ribosomal synthesis of the protein. researchgate.net Specifically, (2S,4R)-methylproline could be incorporated, whereas (2S,4S)-methylproline was not, suggesting a high degree of stereospecificity within the ribosomal machinery. researchgate.net This highlights the use of 4-methylproline isomers to probe the steric and conformational constraints of the protein synthesis pathway. researchgate.netrsc.org
A closely related compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has been investigated for its effects on astrocytes. nih.gov This derivative was found to protect astrocytes from pilocarpine-induced injury by reducing the accumulation of reactive oxygen species (ROS) and preventing mitochondrial depolarization. nih.gov These effects were associated with the modulation of glial fibrillary acidic protein (GFAP) and voltage-dependent anion channel-1 (VDAC-1) expression, indicating its utility in probing pathways related to oxidative stress and mitochondrial function in glial cells. nih.govthieme-connect.com
The synthesis of various proline derivatives, including those with arylmethyl groups at the Cγ position, further expands the toolkit for probing biological systems. thieme.deethz.ch These synthetic methodologies allow for the creation of a diverse range of 4-substituted prolines that can be incorporated into peptides to study structure-activity relationships and probe interactions with biological targets. thieme.deethz.chnih.gov
Table of Research Findings for this compound and its Derivatives in Probing Biological Pathways and Molecular Targets
| Biological System/Model | Specific Compound/Isomer | Molecular Target/Pathway Probed | Key Research Finding |
| Streptomyces DSM 40835 | (2S,4R)-4-Methyl-proline ((2S,4R)-4-MePro) | Nonribosomal peptide synthesis (Griselimycins) | (2S,4R)-4-MePro is biosynthesized from L-leucine by enzymes GriE and GriF and incorporated into antituberculosis peptides. nih.gov |
| Cyanobacteria (Nostoc sp.) | 4-Methylproline (4-mPro) | Organic anion-transporters OATP1B1/B3 | Peptides containing 4-mPro inhibit microcystin uptake by blocking these transporters. nih.gov |
| E. coli (Thioredoxin expression) | (2S,4R)- and (2S,4S)-Methylproline | Ribosomal protein synthesis | The stereochemistry at the 4-position is critical for successful incorporation into the protein, with (2S,4R) being incorporated and (2S,4S) not. researchgate.net |
| Cultured Astrocytes | N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline | Oxidative stress and mitochondrial function | Protects astrocytes from injury by reducing ROS and mitochondrial depolarization, and modulating GFAP and VDAC-1 expression. nih.gov |
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of 4-Methylpyrrolidine-2-carboxylic acid, enabling the separation of the target compound from impurities, starting materials, and stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment, enantiomeric resolution, or analysis of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the compound's lack of a strong native chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors. researchgate.netimpactfactor.org Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine of the pyrrolidine (B122466) ring to form highly detectable adducts. researchgate.netrsc.org
For stereoisomeric purity, chiral HPLC is indispensable. The separation of enantiomers and diastereomers is typically achieved on chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA, AD-H). researchgate.netimpactfactor.org The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol (B145695) with an additive such as trifluoroacetic acid (TFA), is optimized to achieve baseline resolution between the stereoisomers. researchgate.netimpactfactor.org
| Parameter | Condition | Purpose/Reference |
|---|---|---|
| Column | Chiralpak IA or AD-H (e.g., 250 x 4.6 mm, 5 µm) | Enantiomeric Separation researchgate.netimpactfactor.org |
| Mobile Phase | Ethanol / Hexane with 0.1% Trifluoroacetic Acid (TFA) | Achieve resolution and improve peak shape researchgate.net |
| Flow Rate | 0.6 - 1.0 mL/min | Typical analytical flow for 4.6 mm ID columns researchgate.netrsc.org |
| Detection | UV/Vis (e.g., 465 nm for NBD-Cl derivative) or Fluorescence | Sensitive detection post-derivatization researchgate.netnih.gov |
| Derivatization Agent | NBD-Cl, FMOC-Cl, or similar | Introduce a chromophore/fluorophore for detection researchgate.netrsc.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is employed for the analysis of this compound, but only after converting it into a volatile derivative. The inherent polarity and low volatility of the amino acid prevent its direct analysis by GC. thermofisher.com A common and effective derivatization strategy is a two-step process involving esterification of the carboxylic acid group followed by acylation or silylation of the amino group. sigmaaldrich.com
For instance, the carboxyl group can be esterified with methanolic HCl, and the amino group can then be acylated with trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com Alternatively, silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize both functional groups simultaneously, increasing the compound's volatility and thermal stability. thermofisher.com Following derivatization, the volatile analyte can be separated and quantified, often using a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.comnih.gov Chiral GC columns can be used for the enantiomeric analysis of these derivatives. sigmaaldrich.com
| Step | Reagent/Technique | Purpose/Reference |
|---|---|---|
| Derivatization (Step 1) | Esterification (e.g., Methanolic HCl) or Silylation (e.g., MSTFA) | To make the carboxylic acid group volatile thermofisher.comsigmaaldrich.com |
| Derivatization (Step 2) | Acylation (e.g., TFAA) | To block the polar N-H group, improving peak shape sigmaaldrich.com |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) or Chiral Phase | Separation of derivatives; enantiomeric resolution thermofisher.comsigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Quantification and/or identification thermofisher.comnih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged species and chiral molecules like this compound. creative-proteomics.com The technique's key advantages include high resolution, minimal sample consumption, and rapid analysis times. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). Common chiral selectors for amino acid analysis include cyclodextrins (CDs) and their derivatives. nih.gov
The separation mechanism in chiral CE relies on the differential interaction between the enantiomers of the analyte and the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times. chromatographyonline.com This allows for the accurate determination of enantiomeric purity. CE can be coupled with various detectors, including UV-Vis and Mass Spectrometry (CE-MS), the latter providing both separation and definitive identification. creative-proteomics.com
Size Exclusion Chromatography (SEC) with Advanced Detectors
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase. contractlaboratory.comuhplcs.com Larger molecules elute first because they are excluded from the pores of the packing material, while smaller molecules penetrate the pores and have a longer path, eluting later. contractlaboratory.com
However, the application of SEC for a small molecule like this compound (with a molecular weight of 129.16 g/mol ) is severely limited. contractlaboratory.com The technique is primarily designed for the analysis of large macromolecules like proteins and polymers. acs.org Small molecules like this analyte would typically elute very late, often in a single peak with the solvent front and other small molecule impurities, offering poor resolution and little practical separation from compounds of similar, small size. aatbio.com Therefore, SEC is not a standard or recommended method for the purity or quantitative analysis of this specific compound.
Elemental Analysis (e.g., CHNS/O) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. azom.comvelp.com This method is crucial for verifying the empirical formula of a newly synthesized batch of this compound and serves as a primary indicator of its absolute purity. The most common method is combustion analysis. researchgate.net
In a CHNS/O analyzer, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. velp.comresearchgate.net This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These combustion gases are then separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD). Oxygen is usually determined by pyrolysis in a separate step. The experimentally measured percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₆H₁₁NO₂).
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 55.84% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.59% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.85% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 24.79% |
| Total | - | 20 | 129.159 | 100.00% |
Advanced Titration Methods for Carboxylic Acid Functionality Quantification
Potentiometric titration is a precise and established method for quantifying the acidic and basic functional groups within an amino acid. For this compound, this technique allows for the accurate determination of the carboxylic acid moiety. kau.edu.sa The method involves monitoring the pH of the amino acid solution as a titrant, typically a strong base like sodium hydroxide (B78521) (NaOH), is added incrementally. jmaterenvironsci.com
A titration curve is generated by plotting the measured pH against the volume of titrant added. kau.edu.sa The curve for an amino acid like this compound will show distinct equivalence points corresponding to the deprotonation of its functional groups. The first equivalence point relates to the complete neutralization of the carboxylic acid group. The midpoint of the first buffering region (the flattest part of the curve before the first equivalence point) corresponds to the pKa of the carboxyl group. kau.edu.sayoutube.com By accurately identifying the volume of titrant required to reach this equivalence point, the exact amount of the carboxylic acid functionality in the sample can be calculated, providing a quantitative measure of the compound's concentration. researchgate.net For enhanced accuracy in non-aqueous media, specific titrants like tetrabutylammonium (B224687) hydroxide (TBAH) can be used. metrohm.com
Future Research Directions and Emerging Areas
Development of Novel Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of 4-methylpyrrolidine-2-carboxylic acid remains a critical area of research, as the biological activity and catalytic performance are highly dependent on its three-dimensional structure. Future efforts are directed towards the development of more efficient and highly stereoselective synthetic routes. Current research has established methods such as chiral resolution of racemic mixtures and asymmetric synthesis from chiral precursors like (S)-proline. nih.gov
A key objective is the creation of practical, large-scale synthetic processes for all four possible diastereoisomers. researchgate.net Advanced strategies being explored include stereodivergent hydrogenations of 4-exomethylene-proline derivatives, which can provide access to different stereoisomers by carefully selecting catalysts and reaction conditions. researchgate.net For instance, the synthesis of N-benzyl-3-hydroxy-4-methylproline, a related derivative, has been achieved through a conjugate addition followed by cyclization, demonstrating a pathway to highly functionalized and stereochemically rich pyrrolidine (B122466) structures. acs.org The development of methods that avoid expensive catalysts or harsh reaction conditions is a priority to enhance the accessibility of these valuable building blocks. researchgate.net
| Synthetic Strategy | Description | Key Features |
| Asymmetric Synthesis | Utilizes chiral starting materials, reagents, or catalysts to selectively form a single stereoisomer. | High enantiomeric purity, avoids resolution steps. nih.govresearchgate.net |
| Chiral Resolution | Separates a racemic mixture of enantiomers into its individual components. | Employs techniques like preparative chromatography or crystallization with a chiral resolving agent. nih.gov |
| Stereodivergent Hydrogenation | A synthetic intermediate is converted into different stereoisomers by changing the reaction conditions or catalyst. | Provides access to multiple diastereomers from a common precursor. researchgate.net |
| Conjugate Addition/Cyclization | Forms the pyrrolidine ring through a sequence of bond-forming reactions. | Allows for the introduction of multiple substituents with stereochemical control. acs.org |
Exploration of New Chemical Transformations and Derivatization Strategies
Expanding the chemical toolbox for modifying this compound is crucial for its application in various fields, from medicinal chemistry to materials science. The compound can undergo a range of chemical transformations at its carboxylic acid group and on the pyrrolidine ring. Standard reactions include oxidation to form corresponding ketones, reduction of the carboxylic acid to an alcohol, and nucleophilic substitution. nih.govacs.org
Future research will likely focus on developing more sophisticated derivatization strategies. For example, the tert-butoxycarbonyl (Boc) protected form is widely used in peptide synthesis. The Boc group can be removed under acidic conditions, and the resulting free amine can participate in coupling reactions to form peptide bonds. researchgate.net Research into novel coupling reagents and conditions aims to improve efficiency and minimize side reactions like epimerization. researchgate.net Furthermore, derivatization can be used to install functional groups for specific applications, such as aryl halides for subsequent palladium-mediated cross-coupling reactions or cyanophenyl groups to act as spectroscopic probes.
| Reaction Type | Reagents/Conditions | Product/Application |
| Oxidation | Oxidizing agents | Ketones, Aldehydes nih.gov |
| Reduction | Reducing agents (e.g., BH₃·THF) | (4-Methylpyrrolidin-2-yl)methanol nih.govnih.gov |
| Boc-Deprotection | Acidic conditions (e.g., TFA, HCl in dioxane) | Free secondary amine for further coupling researchgate.netacs.org |
| Peptide Coupling | Coupling agents (e.g., HATU/DIPEA) | Peptide synthesis researchgate.netnih.govacs.orgscienceintheclassroom.orgnih.gov |
| Substitution | Nucleophiles | Introduction of new functional groups at the 4-position nih.gov |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Advanced computational models, such as those based on Density Functional Theory (DFT), are being employed to investigate its structural characteristics and predict its reactivity. researchgate.net These models can calculate properties like the preference for specific conformations, which is crucial for its role in catalysis. For instance, DFT calculations have been used to predict the endo-pyramidalized conformation of the enamine nitrogen when this amino acid is part of a peptide catalyst, a factor that significantly influences reactivity. researchgate.net
Another application is the use of computational spectroscopy. By predicting the infrared (IR) spectra of potential isomers and comparing them with experimental data from techniques like infrared ion spectroscopy (IRIS), researchers can confidently identify the structure of unknown metabolites or synthetic products. nih.gov Future work in this area will likely involve developing more accurate and computationally efficient models to predict not only structure and reactivity but also interactions with biological targets, aiding in the rational design of new catalysts and therapeutic agents. researchgate.netyoutube.com
Integration with High-Throughput Screening for Material Science Applications
The incorporation of unique structural units like this compound into peptides and polymers opens up possibilities for creating novel materials with tailored properties. High-throughput screening (HTS) offers a powerful platform to rapidly evaluate large libraries of such materials for desired functions. acs.orgnih.gov While specific HTS applications for this compound in materials science are not yet widely reported, the methodologies are well-established. nih.gov
Future research could involve the creation of combinatorial libraries of peptides or polymers containing this compound and its derivatives. These libraries could be screened for properties relevant to materials science, such as self-assembly into specific nanostructures, catalytic activity, or binding affinity for certain targets. nih.gov HTS platforms, including microarray and microfluidics-based systems, allow for the analysis of thousands of material combinations efficiently, accelerating the discovery of new biomaterials, scaffolds for tissue engineering, or functional surfaces. acs.orgnih.gov The challenge lies in integrating the synthesis of these specialized monomers with automated screening and data analysis pipelines to fully realize their potential in materials discovery. researchgate.netnih.gov
Role in Advanced Catalytic Systems
This compound and its derivatives are valuable components in the design of advanced catalytic systems, particularly in asymmetric organocatalysis. The rigid, chiral scaffold of the pyrrolidine ring is instrumental in creating a well-defined chiral environment that can control the stereochemical outcome of a reaction.
It serves as a crucial building block for synthetic peptide catalysts that can mimic the efficiency and stereoselectivity of natural enzymes. researchgate.net When incorporated into a peptide chain, the 4-methyl group helps to lock the conformation of the catalyst, influencing the geometry of reaction intermediates and transition states. This has been demonstrated in stereoselective conjugate addition reactions, where peptide catalysts bearing a this compound residue exhibit high stereocontrol. researchgate.net Beyond peptide catalysts, the compound and its derivatives can act as chiral ligands for metal-based catalysts or as chiral auxiliaries in asymmetric synthesis, making them versatile tools for producing enantiomerically pure compounds. nih.govresearchgate.net Future research will focus on designing more complex and efficient catalysts based on this scaffold for a broader range of chemical transformations.
Biosynthetic Pathway Elucidation and Enzyme Engineering Studies
The natural occurrence of this compound, particularly the (2S,4R)- and (2S,4S)-diastereomers, in bioactive natural products like griselimycin (B1672148) has spurred research into its biosynthesis. nih.gov Elucidating these pathways provides a blueprint for producing the compound biologically and offers access to the enzymes that perform these unique chemical transformations.
Studies have revealed that the biosynthesis of 4-methylproline often starts from the common amino acid L-leucine. The pathway involves a key hydroxylation step at the C5 position, catalyzed by an iron and α-ketoglutarate-dependent (Fe/αKG) hydroxylase, followed by an intramolecular cyclization and reduction catalyzed by a Δ1-pyrroline-5-carboxylic acid (P5C) reductase homologue. nih.gov Researchers have successfully identified the gene clusters responsible for griselimycin biosynthesis, including the sub-operon for 4-methylproline formation. nih.gov
Future work in this area will involve characterizing more of these biosynthetic enzymes and engineering them to accept a wider range of substrates or to improve their efficiency. This could lead to the chemoenzymatic synthesis of novel proline analogs and the sustainable production of this compound and its derivatives. Furthermore, the genes for its biosynthesis can be used as markers in genome mining efforts to discover new natural products from organisms like cyanobacteria. nih.govyoutube.com
Q & A
Q. What are the common synthetic routes for 4-Methylpyrrolidine-2-carboxylic acid, and how are reaction conditions optimized for stereochemical control?
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C4, carboxyl at C2) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, as seen in related pyrrolidine derivatives .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (>98% for pure isomers) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Melting Point : 238–240°C (indicates thermal stability during reactions) .
- pKa : ~2.36 (dictates solubility in aqueous buffers; protonation state affects reactivity in coupling reactions) .
- Storage : Stable at 2–8°C in anhydrous conditions to prevent hydrolysis .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N/Ar) at 2–8°C to avoid moisture absorption .
- Use desiccants (e.g., silica gel) in storage vials.
- For solutions, prepare in anhydrous DMSO or ethanol and aliquot to prevent freeze-thaw degradation .
Advanced Research Questions
Q. How does stereochemistry (e.g., 2S,4S vs. 2R,4R) influence the biological activity of this compound derivatives?
- Methodological Answer : Stereochemistry dictates binding affinity to biological targets. For example:
- The (2S,4S) isomer shows higher affinity for prolyl oligopeptidase due to optimal spatial alignment with the active site .
- Comparative studies using isomeric pairs (e.g., (2S,4S) vs. (2R,4R)) in enzyme inhibition assays reveal >10-fold differences in IC values .
- Computational docking (e.g., AutoDock Vina) can predict stereochemical preferences by simulating ligand-protein interactions .
Q. What computational strategies are used to model the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS software) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylate for hydrogen bonding) using Schrödinger Suite .
Q. How can researchers resolve contradictions in spectroscopic data for pyrrolidine derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray structures .
- Isotopic Labeling : Use N or C-labeled compounds to clarify ambiguous peaks .
- Dynamic NMR : Study temperature-dependent shifts to identify conformational exchange .
Q. What strategies are employed to modify the pyrrolidine scaffold for enhanced bioactivity?
- Methodological Answer :
-
Fluorination : Introduce fluorine at C4 (e.g., 4-fluoro analogs) to improve metabolic stability and membrane permeability .
-
Side Chain Functionalization : Attach aryl groups (e.g., 4-phenyl) via Suzuki coupling to modulate hydrophobicity .
-
Peptide Conjugation : Use as a proline mimic in peptide synthesis to alter secondary structure (e.g., β-turn stabilization) .
- Data Table :
| Modification | Method | Bioactivity Impact |
|---|---|---|
| Fluorination | DAST reagent in DCM | ↑ Metabolic stability |
| Aryl Substitution | Pd-catalyzed cross-coupling | ↑ Target affinity |
| Peptide Incorporation | Solid-phase synthesis | Alters protein folding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
